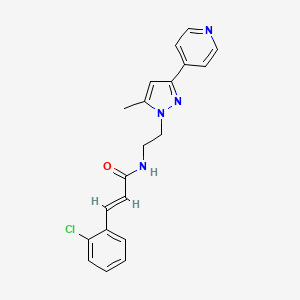

(E)-3-(2-chlorophenyl)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-3-(2-chlorophenyl)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C20H19ClN4O and its molecular weight is 366.85. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemistry and Biochemistry

Acrylamide, a reactive molecule industrially produced for synthesizing polyacrylamide, has widespread applications beyond its well-discussed presence in food products. It serves as a soil conditioner, in wastewater treatment, and in various industries including cosmetics, paper, and textiles. Its utility extends into laboratories as a solid support for protein separation by electrophoresis. This broad range of applications highlights acrylamide's significant role in both industrial and scientific fields, despite its potential health risks (Friedman, 2003).

Industrial Perspective on Research and Analysis

Acrylamide's utility in producing various polymers, notably polyacrylamide, underpins its industrial significance. Polyacrylamides find extensive use in water treatment processes, pulp and paper processing, and mining. The identification of acrylamide in heat-treated foods has spurred research into its occurrence, chemistry, and toxicology to assess human health risks. This has led to advancements in understanding its formation mechanisms, particularly through the Maillard reaction, and the development of strategies to mitigate its presence in food products (Taeymans et al., 2004).

Pharmacology and Toxicology Insights

The exploration of acrylamide's effects on human health, beyond its neurotoxicity, encompasses its genotoxic, carcinogenic, reproductive, and developmental impacts. Its rapid metabolism and excretion, along with its potential to form DNA adducts, underline the complexity of its health effects. The capability of acrylamide to induce clastogenic activity, particularly in germinal tissues, raises concerns about the heritability of induced DNA alterations and its classification as a probable human carcinogen (Dearfield et al., 1988).

Applications in Microgel Technology

The development of acrylamide-based microgels, especially poly(N-isopropylacrylamide-co-acrylamide) [P(NIPAM-Am)] microgels, showcases the innovative use of acrylamide in responsive materials. These microgels can undergo reversible swelling/deswelling in response to environmental changes, making them promising for nanotechnology, drug delivery, sensing, and catalysis. The synthesis, properties, and potential applications of these microgels highlight the versatility of acrylamide in advanced material science (Begum et al., 2019).

Toxicological Review and Risk Assessment

Comprehensive reviews of acrylamide's toxicology, focusing on its neurotoxic, genotoxic, carcinogenic, and reproductive effects, provide a detailed understanding of its health implications. These reviews discuss acrylamide's mechanisms of action, including its interference with motor proteins in nerve cells and potential for DNA interaction. They emphasize the need for further research to clarify the long-term health risks associated with dietary exposure to acrylamide (Exon, 2006; Friedman, 2015).

Eigenschaften

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O/c1-15-14-19(17-8-10-22-11-9-17)24-25(15)13-12-23-20(26)7-6-16-4-2-3-5-18(16)21/h2-11,14H,12-13H2,1H3,(H,23,26)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZVXAKGWSNOJQ-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C=CC2=CC=CC=C2Cl)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1CCNC(=O)/C=C/C2=CC=CC=C2Cl)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2485133.png)

![1-(2-Chlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2485134.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2485137.png)

![Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2485139.png)

![2-Thiophenecarboxamide, 5-[6-[(1-methyl-4-piperidinyl)oxy]-1H-benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B2485145.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2485146.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2485148.png)